molecular formula C17H18ClNO4 B5702182 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5702182
M. Wt: 335.8 g/mol
InChI Key: BVNMIWYXUKCYSC-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a dimethoxy-substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-chloro-2-methylphenoxyacetic acid.

    Amidation Reaction: The 4-chloro-2-methylphenoxyacetic acid is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propionamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the specific combination of substituents on the phenoxy and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-7-15(11)23-10-17(20)19-14-6-5-13(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNMIWYXUKCYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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